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Isoniazid: Mechanism of Action and Resistance

Isoniazid (INH) is a first-line prodrug antibiotic used to treat tuberculosis. The following diagram illustrates

its activation and mechanism of action, as well as the primary pathway for bacterial resistance.
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Experimental Data on Isoniazid Activity

The quantitative data below summarizes the efficacy and cytotoxicity of Isoniazid and its derivatives from

recent research.
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_ MIC (katG .
MIC (Wild- Cytotoxicity o
Compound Target Mutant Key Finding
Type Mtb) (HepG2 ICso)
Mtb)
Isoniazid InhA 0.025 - >10 pg/mL >25 uM [2] Gold-standard
(INH) Enzyme [1] 0.05 (Inactive) prodrug; resistance
pg/mL [2] [2] is common.
INH InhA ~0.1 uM ~25 uM [2] >25 uM [2] Improved activity
Hydrazone Enzyme [3] [2] against mutant strain
Derivative due to N'=C bond [2].
INH Hydrazide InhA Data Not Data Not Data Not Higher membrane
Derivative Enzyme [3] Available Available Available permeability helps
(C10) overcome resistance
[3].
Isoxyl Mycolic Acid 1.0-2.5 Data Not Low cytotoxicity Active against
Synthesis pg/mL [4] Available in macrophages various clinical
[4] [4] isolates; inhibits fatty

acid synthesis [4].

Abbreviations: MIC: Minimum Inhibitory Concentration; Mtb: Mycobacterium tuberculosis; 1Cso: Half-

maximal inhibitory concentration.

Key Experimental Protocols for Evaluation

The methodologies below are critical for generating the comparative data you require and are derived from

recent studies on anti-tuberculosis compounds [2] [4].

e Antimycobacterial Susceptibility Testing

o Purpose: To determine the Minimum Inhibitory Concentration (MIC) against both drug-sensitive
and drug-resistant strains of M. tuberculosis.

o Protocol: Use the agar proportion method or microdilution in Middlebrook 7H10/7H11 media.
The bacterial inoculum is standardized to 10> CFU/mL. MIC is defined as the lowest drug
concentration that inhibits 299% of bacterial growth after 2 weeks of incubation at 37°C [4].
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Testing should include a standard wild-type strain (e.g., H37Rv) and an isoniazid-resistant
strain with the common katG S315T mutation [2].

¢ Cytotoxicity Assay

o Purpose: To evaluate the compound's safety profile and calculate a Selectivity Index (Sl = ICso

/ MIC).

o Protocol: Use human hepatoma cells (HepG2). Seed cells in 96-well plates and expose them
to a range of drug concentrations for 72 hours. Cell viability is measured using a colorimetric
assay like MTT or resazurin. The ICso is the concentration that reduces cell viability by 50% [2].

e Intracellular Activity Assay

o Purpose: To assess the compound's efficacy against bacteria residing inside macrophages,
which mimics a key in vivo environment.

o Protocol: Infect murine or human macrophages (e.g., J774A.1 or THP-1 cells) with M.
tuberculosis at an MOI of 1:10 (bacterium-to-cell). After infection, treat with the drug for 5 days.
Lyse the macrophages and plate the lysate to count the number of viable bacterial colonies
(CFU) [4].

Research Implications and Future Directions

Current research on overcoming Isoniazid resistance focuses on designing new derivatives. Key findings
indicate that a balance between lipophilicity (for better membrane permeability) and controlled
reactivity is paramount for these new compounds to be effective against resistant strains [3]. Some
derivatives show stronger binding to human serum albumin, which could improve their transport and half-

life in the bloodstream compared to the parent Isoniazid [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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